molecular formula C20H20BrN3O4 B11364900 2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11364900
M. Wt: 446.3 g/mol
InChI Key: PAFSTDXKCGUDMF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group, an oxadiazole ring, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromophenoxy acetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid under basic conditions.

    Preparation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.

    Coupling reactions: The final step involves coupling the bromophenoxy acetic acid with the oxadiazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The bromophenoxy group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20BrN3O4/c1-13(2)11-26-16-7-3-14(4-8-16)19-20(24-28-23-19)22-18(25)12-27-17-9-5-15(21)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,24,25)

InChI Key

PAFSTDXKCGUDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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